molecular formula C16H14F3N3O2S B2639967 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 946217-40-9

2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2639967
CAS No.: 946217-40-9
M. Wt: 369.36
InChI Key: ZOSZCYQQPNNEOF-UHFFFAOYSA-N
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Description

2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule characterized by a cyclopenta[d]pyrimidinone core fused with a cyclopentane ring. The structure features a sulfanyl (-S-) bridge connecting the pyrimidinone moiety to an acetamide group, which is further substituted with a 2-(trifluoromethyl)phenyl ring.

Properties

IUPAC Name

2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c17-16(18,19)10-5-1-2-6-12(10)20-13(23)8-25-14-9-4-3-7-11(9)21-15(24)22-14/h1-2,5-6H,3-4,7-8H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSZCYQQPNNEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidine core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step.

Chemical Reactions Analysis

Types of Reactions

2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Research indicates that compounds containing cyclopentapyrimidine structures often exhibit significant biological activities, including:

  • Anticancer Properties : The presence of heterocyclic rings in this compound suggests potential anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antiviral Activity : Compounds with sulfanyl groups have been reported to possess antiviral properties. The unique electronic configuration due to the trifluoromethyl group may enhance this activity.

Medicinal Applications

The potential medicinal applications of 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide include:

  • Targeting Tyrosine Kinases : Similar compounds have been investigated as inhibitors of tyrosine kinases, which are crucial in various cancers and inflammatory diseases. The compound's structure suggests it could interact with these targets effectively.
  • Neurological Disorders : Given the structural similarities with known neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases.
  • Anti-inflammatory Agents : The ability to modulate inflammatory pathways makes this compound a candidate for developing anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Investigated the anticancer effects of cyclopentapyrimidine derivatives, showing promising results against various cancer cell lines.
Reported antiviral activity in sulfanyl-containing compounds, suggesting similar potential for the target compound.
Evaluated the pharmacokinetics of related acetamides, indicating favorable absorption and bioavailability profiles.

Mechanism of Action

The mechanism of action of 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

Key Differences :

  • The dichlorophenyl group may reduce lipophilicity compared to the trifluoromethyl group.
  • The non-fused dihydropyrimidinone core lacks the conformational rigidity of the cyclopenta[d]pyrimidinone system in the target compound.

Structural Analog 2: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

  • Core structure: Thieno[3,2-d]pyrimidinone (fused thiophene-pyrimidinone).
  • Substituents: 4-chlorophenyl on the pyrimidinone and 2-(trifluoromethyl)phenyl on the acetamide (shared with the target compound) .
  • Impact of Thieno Ring: The sulfur-containing thiophene ring may enhance π-π stacking interactions compared to the cyclopenta ring. Altered electronic properties due to thiophene’s aromaticity vs. cyclopentane’s non-aromatic nature.

Key Differences :

  • The thieno-pyrimidinone core may confer distinct binding affinities in biological systems.
  • Shared trifluoromethylphenyl group suggests similar pharmacokinetic profiles.

Structural Analog 3: Cyclopentyl-Sulfonamide Derivative (Acta Poloniae Pharmaceutica, 2015)

  • Core structure : Cyclopentyl group with sulfonamide and acetamide functionalities.
  • Physical Properties :
    • Melting point: 188.9°C (lower than Analog 1, possibly due to reduced halogen substituents) .
  • Spectroscopy :
    • IR: C=O stretch at 1681 cm$^{-1}$, NH/NH$2$ stretches at 3391–3212 cm$^{-1}$ .
    • $ ^1H $-NMR: Cyclopentyl CH$2$ protons at δ 1.9–2.8 ppm .

Key Differences :

  • The sulfonamide group (SO$2$NH$2$) introduces hydrogen-bonding capacity absent in the target compound’s sulfanyl-acetamide linkage.
  • Lack of fused pyrimidinone core reduces structural complexity.

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3
Core Structure Cyclopenta[d]pyrimidinone Dihydropyrimidinone Thieno[3,2-d]pyrimidinone Cyclopentyl-sulfonamide
Key Substituents 2-(trifluoromethyl)phenyl 2,3-dichlorophenyl 4-chlorophenyl + 2-(trifluoromethyl)phenyl Sulfonamide + acetamide
Melting Point Not reported 230°C Not reported 188.9°C
Synthetic Yield Not reported 80% Not reported Not reported
Notable Spectroscopy Not reported $ ^1H $-NMR: δ 7.28–7.82 (Ar-H) Synonyms listed (ZINC2719983, etc.) IR: 1681 cm$^{-1}$ (C=O)
Electron-Withdrawing Groups CF$_3$ Cl Cl + CF$_3$ None

Research Implications

  • Pharmacokinetics : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to dichloro substituents, favoring oral bioavailability .
  • Synthetic Feasibility : High yields in Analog 1 (80%) suggest that optimizing the cyclopenta ring synthesis could improve the target compound’s scalability.

Biological Activity

The compound 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule characterized by its unique structural features that suggest potential biological activity. This article aims to explore the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18F3N3O2SC_{18}H_{18}F_3N_3O_2S, with a molecular weight of approximately 373.48 g/mol. The structure includes a cyclopentapyrimidine core linked to a sulfanyl group and an acetamide functional group. The presence of trifluoromethyl and sulfur-containing groups often correlates with significant biological activity.

Anticancer Activity

Research has indicated that compounds similar to 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide exhibit notable anticancer properties. For instance, studies have shown that derivatives of cyclopentapyrimidines can inhibit cell proliferation in various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest.

A specific study demonstrated that a related compound significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 20 µM. This suggests that the structural features of the compound may enhance its interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

Compounds containing sulfur and nitrogen heterocycles have been reported to possess antimicrobial properties. In vitro assays have shown that similar structures can inhibit the growth of both gram-positive and gram-negative bacteria. For example, derivatives of cyclopentapyrimidines have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfanyl group may interact with various enzymes, including those involved in metabolic pathways critical for cancer cell survival.
  • DNA Interaction : The cyclic structure allows for potential intercalation into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

StudyFindings
Pendergrass et al., 2020Identified novel anticancer compounds through screening; related structures showed significant cytotoxicity against MCF-7 cells .
Mercapto-substituted triazolesDemonstrated high antioxidant activity and enzyme inhibition; related structures showed promise in treating various diseases .
Antimicrobial assaysCompounds similar to the target showed effective inhibition against pathogenic bacteria at low concentrations.

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